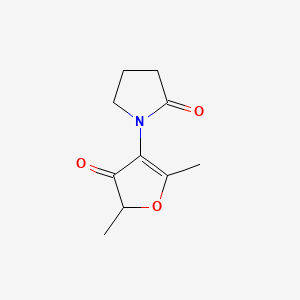

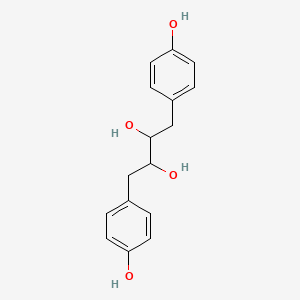

![molecular formula C26H29ClN4O3 B586208 5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide CAS No. 1794753-88-0](/img/structure/B586208.png)

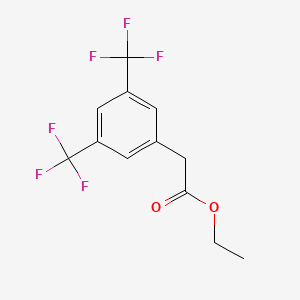

5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide, also known as 5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide, is a useful research compound. Its molecular formula is C26H29ClN4O3 and its molecular weight is 489.042. The purity is usually 95%.

BenchChem offers high-quality 5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nav1.8 Channel Blocker

A-887826-d8 is a potent Nav1.8 channel blocker, with an IC50 of 11 nM . Nav1.8 channels are prominent in primary pain-sensing neurons, with little or no expression in most other kinds of neurons . This makes them an attractive target for pain management. A-887826-d8 blocks TTX-resistant sodium currents in rat dorsal root ganglion in a voltage-dependent fashion .

Interestingly, A-887826-d8 exhibits “reverse use dependence”, where inhibition is relieved by repetitive short depolarizations . This property was observed in both human Nav1.8 channels studied in a cell line and in native Nav1.8 channels in mouse dorsal root ganglion (DRG) neurons . This “reverse use dependence” may reduce inhibition during physiological firing and should be selected against in drug development .

GPR40 Receptor Antagonist

A-887826-d8 is also used as a selective and potent antagonist for the GPR40 receptor . This receptor is found in pancreatic islet cells and plays a crucial role in glucose-dependent insulin secretion . Therefore, it could potentially be used in the treatment of diabetes or other conditions related to insulin regulation.

Mécanisme D'action

Target of Action

The primary target of A-887826-d8 is the Nav1.8 sodium channel . This channel is a voltage-dependent sodium channel that is prominent in primary pain-sensing neurons, with little or no expression in most other kinds of neurons .

Mode of Action

A-887826-d8 acts as a potent and voltage-dependent blocker of the Nav1.8 sodium channel . It inhibits the Nav1.8 sodium channel in a state-dependent fashion, with stronger inhibition occurring when the channels are in an inactivated state . Interestingly, A-887826-d8 exhibits a property known as “reverse use-dependence”, whereby inhibition is relieved by repetitive short depolarizations .

Biochemical Pathways

The Nav1.8 sodium channel plays a crucial role in the generation and propagation of action potential . By blocking this channel, A-887826-d8 can suppress evoked action potential firing when dorsal root ganglion (DRG) neurons are held at depolarized potentials .

Result of Action

The blockade of Nav1.8 sodium channels by A-887826-d8 leads to the attenuation of neuropathic tactile allodynia

Action Environment

The efficacy of A-887826-d8 is influenced by physiological conditions such as resting potentials and temperatures . For instance, the compound’s inhibition of Nav1.8 channels exhibits strong “reverse use dependence” when studied with physiological resting potentials and physiological temperatures . This suggests that the compound’s action, efficacy, and stability could be influenced by the physiological state of the neurons and the broader physiological environment.

Propriétés

IUPAC Name |

5-(4-butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32)/i9D2,10D2,12D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJGFWKHSMUKFO-YPGVYFNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1C2=C(C=CC=N2)CNC(=O)C3=CN=CC(=C3)C4=CC(=C(C=C4)OCCCC)Cl)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.